An In-Depth Technical Guide to 5-Hydroxyferulic Acid: Chemical Properties, Structure, and Biological Significance
An In-Depth Technical Guide to 5-Hydroxyferulic Acid: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxyferulic acid, a hydroxycinnamic acid derived from the phenylpropanoid pathway, serves as a crucial intermediate in the biosynthesis of lignin (B12514952) and other significant plant metabolites. This technical guide provides a comprehensive overview of its chemical properties, structural features, and its role in biological signaling pathways. Detailed experimental protocols for its isolation, purification, and characterization are presented, alongside a structured summary of its quantitative data. This document is intended to be a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Properties and Structure
5-Hydroxyferulic acid, systematically named (E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enoic acid, is a phenolic compound with the molecular formula C₁₀H₁₀O₅ and a molecular weight of 210.18 g/mol .[1][2][3][4][5] Its structure features a C6-C3 carbon skeleton characteristic of phenylpropanoids, with hydroxyl and methoxy (B1213986) functional groups attached to the aromatic ring, contributing to its chemical reactivity and biological activity.
Structural Identifiers
The unique structure of 5-hydroxyferulic acid can be represented by several standard chemical identifiers:
Physicochemical Properties
A summary of the key physicochemical properties of 5-hydroxyferulic acid is provided in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₅ | [1][2][3][4] |
| Molecular Weight | 210.18 g/mol | [1][2][3][4] |
| Melting Point | 182 °C | [1] |
| Boiling Point | Not available | |
| Solubility in Water | 1.04 g/L (predicted) | |
| pKa (Strongest Acidic) | 3.49 (predicted) |
Biological Significance and Signaling Pathways
5-Hydroxyferulic acid is a key intermediate in the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of plant secondary metabolites.[2][3] This pathway is central to the formation of lignin, flavonoids, and other phenolic compounds that are essential for plant growth, development, and defense.
The Phenylpropanoid Pathway
The biosynthesis of 5-hydroxyferulic acid begins with the amino acid phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).[2][3] A series of hydroxylation and methylation reactions then lead to the formation of p-coumaric acid, caffeic acid, and ferulic acid. 5-Hydroxyferulic acid is subsequently formed from ferulic acid through the action of the enzyme ferulate-5-hydroxylase (F5H).[2][3] It then serves as a precursor for the synthesis of sinapic acid, a key monomer in the formation of syringyl (S) lignin.[2][3]
The following diagram illustrates the core steps of the phenylpropanoid pathway leading to and from 5-hydroxyferulic acid.
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and characterization of 5-hydroxyferulic acid. These protocols are based on established methods for the analysis of phenolic compounds and can be adapted for specific research needs.
Isolation from Plant Material
5-Hydroxyferulic acid can be isolated from various plant sources, particularly those rich in lignin, such as grasses and maize. The following is a general protocol for its extraction and initial purification.
Materials:
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Dried and ground plant material (e.g., maize bran)
-
2 M Sodium hydroxide (B78521) (NaOH)
-
6 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Alkaline Hydrolysis: Suspend the ground plant material in 2 M NaOH at a ratio of 1:10 (w/v). Heat the mixture at 60°C for 4 hours with constant stirring to hydrolyze the ester bonds linking the phenolic acids to the cell wall polysaccharides.
-
Acidification: After cooling, acidify the mixture to pH 2 with 6 M HCl to precipitate lignin and protonate the phenolic acids.
-
Centrifugation: Centrifuge the acidified mixture at 5000 x g for 15 minutes to pellet the solid debris.
-
Liquid-Liquid Extraction: Decant the supernatant and extract it three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Pool the ethyl acetate fractions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude phenolic acid extract.
Purification by Preparative HPLC
Further purification of the crude extract to isolate 5-hydroxyferulic acid can be achieved using preparative high-performance liquid chromatography (HPLC).
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 10% to 40% B over 40 minutes.
-
Flow Rate: 10 mL/min
-
Detection: UV at 320 nm
-
Injection Volume: 1-5 mL of concentrated crude extract dissolved in the initial mobile phase composition.
Procedure:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (90% A, 10% B).
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the peak of 5-hydroxyferulic acid, identified by comparison with a standard or by subsequent analytical characterization.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Structural Characterization
The identity and purity of the isolated 5-hydroxyferulic acid should be confirmed using spectroscopic methods.
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
¹H NMR (400 MHz, DMSO-d₆):
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Expected signals include aromatic protons, vinylic protons of the acrylic acid side chain, and a methoxy group singlet. The chemical shifts and coupling constants will be characteristic of the (E)-isomer.
¹³C NMR (100 MHz, DMSO-d₆):
-
Expected signals will correspond to the ten carbon atoms in the molecule, including the carboxylic acid carbonyl, vinylic carbons, aromatic carbons, and the methoxy carbon.
Sample Preparation: Prepare a KBr pellet containing a small amount of the purified compound or acquire the spectrum using an ATR-FTIR spectrometer.
Expected Characteristic Peaks:
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~3400 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl and carboxylic acid groups.
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~3000-2800 cm⁻¹: C-H stretching of the aromatic and vinylic groups.
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~1680 cm⁻¹: C=O stretching of the carboxylic acid.
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~1630 cm⁻¹: C=C stretching of the vinylic group.
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~1600, 1515, 1430 cm⁻¹: Aromatic C=C stretching.
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~1270 cm⁻¹: C-O stretching of the aryl ether.
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~1115 cm⁻¹: C-O stretching of the hydroxyl groups.
The following diagram outlines the general workflow for the isolation and characterization of 5-hydroxyferulic acid.
Conclusion
5-Hydroxyferulic acid is a phenolic compound of significant interest due to its central role in plant biochemistry and its potential applications in various fields. This guide has provided a detailed overview of its chemical properties, structure, and biological context within the phenylpropanoid pathway. The experimental protocols outlined herein offer a practical framework for its isolation, purification, and characterization, which will be of value to researchers in natural product chemistry, plant science, and drug discovery. Further investigation into the pharmacological activities of 5-hydroxyferulic acid and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxyferulic acid - Wikipedia [en.wikipedia.org]
- 3. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 4. Probing the Mysteries of Lignin Biosynthesis: The Crystal Structure of Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase Provides New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Hydroxyferulic acid | C10H10O5 | CID 446834 - PubChem [pubchem.ncbi.nlm.nih.gov]
Figure 1. Chemical structure of 5-Hydroxyferulic acid with atom numbering for NMR assignment.
